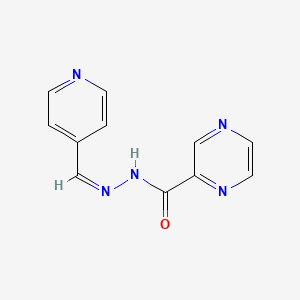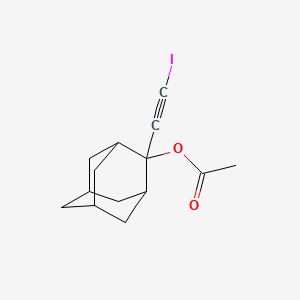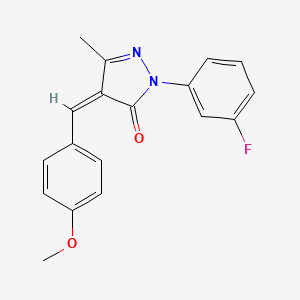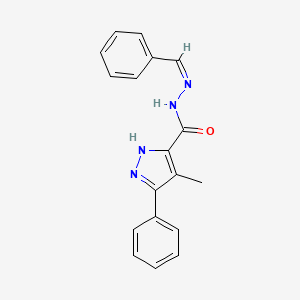
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, also known as PPH, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic properties. PPH is a pyrazinecarbohydrazide derivative that has shown promising results in various preclinical studies for its anti-inflammatory, antioxidant, and antitumor activities.
Mechanism of Action
The exact mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide is not fully understood. However, it is believed that N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide exerts its anti-inflammatory and antioxidant activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the inflammatory response and oxidative stress. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to inhibit the activation of NF-κB and its downstream targets, leading to a reduction in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to inhibit the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response. In addition, N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to reduce lipid peroxidation and scavenges free radicals. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has also been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide. One area of research could focus on improving the solubility of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, which would make it easier to administer in vivo. Another area of research could focus on elucidating the mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, which would provide a better understanding of its potential therapeutic properties. Additionally, further studies could investigate the potential of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Finally, studies could investigate the potential of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide can be synthesized by the reaction of 2-pyrazinecarbohydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization.
Scientific Research Applications
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been extensively studied for its potential therapeutic properties in various preclinical models. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. It has also been shown to reduce the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to exhibit antioxidant activity by scavenging free radicals and reducing lipid peroxidation. In addition, N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
properties
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-13-5-6-14-10)16-15-7-9-1-3-12-4-2-9/h1-8H,(H,16,17)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLENDDTZTLBO-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LASSBio-1189 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)
![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



